
Ethyl 4-fluoro-3-methoxy-5-methylbenzoate
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Overview
Description
Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . It is a derivative of benzoic acid, specifically an ester, and is characterized by the presence of a fluoro, methoxy, and methyl group on the benzene ring . This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate typically involves the esterification of 4-fluoro-3-methoxy-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 4-fluoro-3-methoxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The fluoro, methoxy, and methyl groups on the benzene ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The fluoro, methoxy, and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity for these targets. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological pathways .
Comparison with Similar Compounds
Ethyl 4-fluoro-3-methoxy-5-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-fluoro-4-methoxy-5-methylbenzoate: Similar structure but with different positions of the fluoro and methoxy groups.
Ethyl 4-fluoro-3-methoxybenzoate: Lacks the methyl group on the benzene ring.
Ethyl 4-fluoro-5-methylbenzoate: Lacks the methoxy group on the benzene ring. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
ethyl 4-fluoro-3-methoxy-5-methylbenzoate |
InChI |
InChI=1S/C11H13FO3/c1-4-15-11(13)8-5-7(2)10(12)9(6-8)14-3/h5-6H,4H2,1-3H3 |
InChI Key |
MVRMZKWCLHMOLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)F)OC |
Origin of Product |
United States |
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